1-[(azetidin-3-yl)methyl]-4-methyl-1H-pyrazole hydrochloride
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Description
The compound “1-[(azetidin-3-yl)methyl]-4-methyl-1H-pyrazole hydrochloride” is a chemical compound . It’s closely related to "1-[(azetidin-3-yl)methyl]-4-chloro-1H-pyrazole hydrochloride" and “1-((1-(tert-Butoxycarbonyl)azetidin-3-yl)methyl)-1H-pyrazole-3-carboxylic acid” which is useful as a rigid linker in PROTAC development for targeted protein degradation .
Synthesis Analysis
The synthesis of azetidine derivatives, including “1-[(azetidin-3-yl)methyl]-4-methyl-1H-pyrazole hydrochloride”, often involves the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . Other methods include the reaction of alkyl dihalides and primary amines and hydrazines under microwave irradiation .Scientific Research Applications
Synthesis of New Heterocyclic Amino Acid Derivatives
This compound can be used in the synthesis of new heterocyclic amino acid derivatives. The starting (N-Boc-azetidin-3-ylidene)acetate is obtained from (N-Boc)azetidin-3-one by the DBU-catalysed Horner–Wadsworth–Emmons reaction, followed by aza-Michael addition with NH-heterocycles to yield the target functionalised 3-substituted 3 .
Preparation of NH-Heterocyclic Derivatives
This synthetic strategy has been applied for the preparation of NH-heterocyclic derivatives, such as azetidine, pyrrolidine, piperidine, and morpholine-saturated heterocycles .
Suzuki–Miyaura Cross-Coupling Reaction
The synthesis and diversification of novel heterocyclic amino acid derivatives were achieved through the Suzuki–Miyaura cross-coupling from the corresponding brominated pyrazole–azetidine hybrid with boronic acids .
Antibacterial and Antimicrobial Coatings
The polymers resulting from the polymerization of ring-strained nitrogen containing monomers have many important applications, such as antibacterial and antimicrobial coatings .
CO2 Adsorption
These polymers can also be used for CO2 adsorption .
Chelation and Materials Templating
Another application of these polymers is in chelation and materials templating .
Non-Viral Gene Transfection
These polymers can be used for non-viral gene transfection .
properties
IUPAC Name |
1-(azetidin-3-ylmethyl)-4-methylpyrazole;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3.ClH/c1-7-2-10-11(5-7)6-8-3-9-4-8;/h2,5,8-9H,3-4,6H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSUZMKDXMIBETI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1)CC2CNC2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(azetidin-3-yl)methyl]-4-methyl-1H-pyrazole hydrochloride |
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